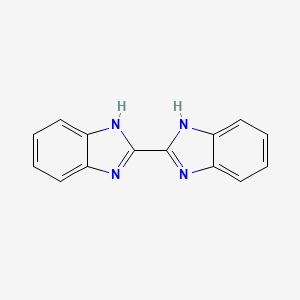

2,2'-Bi-1H-benzimidazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZJRJGLFIXQHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290152 | |

| Record name | 2,2'-Bi-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6965-02-2 | |

| Record name | 2,2'-Bibenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bibenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bi-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Classical Approaches for 2,2'-Bi-1H-benzimidazole Synthesis

Classical synthesis provides the fundamental framework for producing this compound, with modern adaptations often seeking to improve yields, reduce reaction times, and employ more environmentally benign conditions.

One direct approach to forming the C-C bond between two benzimidazole (B57391) rings is the oxidative coupling of 1H-benzimidazole. This method involves the activation and subsequent dimerization of the monomeric units.

The success of oxidative coupling reactions hinges on the selection of an appropriate catalyst and oxidant system. These components facilitate the removal of hydrogen atoms from the C2 position of two 1H-benzimidazole molecules, enabling the formation of a new carbon-carbon bond. Various metal-based catalysts have been explored for this transformation. For instance, rhodium catalysts, in conjunction with oxidants like copper(II) acetate (B1210297) (Cu(OAc)₂), are known to mediate the coupling of aromatic substrates. scispace.com Similarly, copper-catalyzed systems, often under aerobic conditions (using oxygen from the air as the terminal oxidant), are employed for coupling nitrogen-containing heterocycles. unica.it Iron catalysts have also been shown to be effective in related oxidative cross-coupling reactions. researchgate.net The choice of oxidant is critical; options range from metal salts like Cu(OAc)₂ and potassium ferricyanide (B76249) to molecular oxygen or peroxides, which can offer a greener alternative. scispace.comjraic.comorganic-chemistry.org

Table 1: Examples of Catalyst and Oxidant Systems in Oxidative Coupling

| Catalyst System | Oxidant | Typical Substrate Type |

|---|---|---|

| Rhodium complexes (e.g., [Cp*RhCl₂]₂) | Copper(II) acetate (Cu(OAc)₂) | Aromatic acids and alkynes |

| Copper salts (e.g., Cu(OAc)₂) | Air/Oxygen | Benzylamines and o-phenylenediamines |

| Iron salts (e.g., FeBr₂) | Air/Oxygen | Benzylic amines and o-aminoanilines |

Note: This table represents systems used in analogous oxidative couplings that form related benzimidazole structures, illustrating the types of catalysts and oxidants applicable to the principle of oxidative coupling.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound from oxidative coupling. Key parameters include the solvent, temperature, reaction time, and catalyst loading. Polar solvents are often used, though the specific choice depends on the catalyst system. For instance, some copper-catalyzed aerobic oxidations perform well in toluene (B28343) under microwave irradiation at 100 °C. unica.it In other cases, reducing the catalyst loading (e.g., to 5 mol%) and conducting the reaction under an atmosphere of pure oxygen instead of air can significantly increase product yield and reduce reaction time. researchgate.net The optimization process involves balancing these factors to achieve efficient conversion of the 1H-benzimidazole monomer to the desired this compound dimer.

The most prevalent and historically significant method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine (B120857) with a carbonyl-containing compound. nih.govsemanticscholar.org For the synthesis of this compound, this typically involves reacting two equivalents of an o-phenylenediamine derivative with a compound that can provide the two-carbon linkage, such as glyoxal (B1671930) or its equivalents. google.com

A well-established variation of this is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine with a carboxylic acid at elevated temperatures. semanticscholar.orggoogle.com

To form the this compound structure via condensation, a dicarboxylic acid like oxalic acid, or its derivatives, can be reacted with o-phenylenediamine. The carboxylic acid groups provide the carbonyl centers necessary for the initial condensation with the amino groups of two separate o-phenylenediamine molecules, followed by cyclization and dehydration to form the two imidazole (B134444) rings linked at the 2-position.

While the direct use of carboxylic acids is common, their derivatives such as esters and imido esters can also be employed. nih.govscispace.com Esters may require harsher conditions or specific catalysts to achieve the desired reaction. scispace.com The condensation reaction fundamentally involves the nucleophilic attack of the amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of the acid or its derivative, leading to the formation of an intermediate that subsequently cyclizes. nih.gov A notable method involves reacting o-phenylenediamine with glyoxal in the presence of an ammonium (B1175870) salt, which serves as a safe and controllable alternative to using ammonia (B1221849) gas, achieving yields of 43-54% with high purity. google.com

Acid catalysis is a cornerstone of benzimidazole synthesis via condensation, as it activates the carbonyl group, making it more susceptible to nucleophilic attack by the diamine. nih.gov The Phillips method, for example, traditionally uses strong mineral acids like hydrochloric acid (HCl) at high temperatures. google.comscispace.com Polyphosphoric acid (PPA) is another highly effective condensing agent and solvent, often used to synthesize 2-substituted benzimidazoles from o-phenylenediamines and carboxylic acids at temperatures around 150 °C. semanticscholar.orgrptu.de

More recently, a variety of other acid catalysts have been employed to create milder and more efficient reaction conditions. These include Lewis acids, boric acid, and solid acid catalysts like zeolites. scispace.comresearchgate.net Boric acid has been shown to be an efficient catalyst in aqueous media, offering an environmentally benign option. researchgate.net These acid-catalyzed techniques facilitate the crucial dehydration step that leads to the final aromatic benzimidazole ring system. scispace.com

Table 2: Comparison of Acid Catalysts in Condensation Reactions

| Acid Catalyst | Typical Reaction Conditions | Advantages |

|---|---|---|

| Hydrochloric Acid (HCl) | High temperature (e.g., 100-150°C) | Traditional, well-established method. google.com |

| Polyphosphoric Acid (PPA) | High temperature (e.g., 150°C) | Acts as both catalyst and solvent; effective for dehydration. semanticscholar.orgrptu.de |

| Boric Acid | Aqueous media, mild conditions | Environmentally benign, water-soluble. researchgate.net |

Condensation Reactions with o-Phenylenediamine Derivatives

Modern and Advanced Synthetic Strategies

Recent advancements in organic synthesis have provided a range of sophisticated methods for the production of this compound. These include condensation reactions, microwave-assisted protocols, nanoparticle-catalyzed approaches, and acid-catalyzed rearrangements, each offering distinct advantages.

Glyoxal and Ammonium Salt Condensation Methods

A widely utilized method for synthesizing this compound involves the condensation reaction of glyoxal with an ammonium salt. google.com This approach is valued for its simplicity, safety, and the use of readily available and inexpensive starting materials. The reaction proceeds through condensation and cyclization to form the bi-imidazole linkage.

The efficiency and outcome of the glyoxal-ammonium salt condensation are critically dependent on the optimization of reaction parameters. Key variables include temperature, pH, and stirring time. The reaction is typically initiated by creating a slurry of an ammonium salt in water at a temperature ranging from 30-60°C. A 20 wt% aqueous solution of glyoxal is then added dropwise over a period of 2-4 hours with vigorous stirring. Following the addition, the mixture is stirred for an additional 0-5 hours at room temperature.

A crucial step in this process is the adjustment of the pH to a range of 5-7 using an aqueous alkali solution or distilled water. This pH control is vital for maximizing the yield and purity of the resulting brown solid product. Research has shown that while various ammonium salts such as acetate, chloride, and sulfate (B86663) can be used, careful control of these parameters is essential for achieving optimal results. For instance, one study demonstrated that using acetic acid as a solvent at 100°C yielded favorable results. researchgate.netacs.org

| Entry | Solvent (mL) | Glyoxal (µL) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetic Acid (5) | - | 100 | 69 |

| 2 | Acetic Acid (3) | 118 | 100 | 70 |

| 5 | Acetic Acid (3) | - | 100 | 38 |

| 8 | Acetic Acid (3) | 118 | 50 | 47 |

| 10 | Acetic Acid (3) | 118 | 25 | Not Detected |

Through careful optimization of the reaction conditions, yields of this compound can be significantly enhanced, typically ranging from 43% to 54%, with purities exceeding 97% after purification. For example, using ammonium acetate as the ammonium salt has been reported to achieve a 53.2% yield. This method avoids the use of toxic ammonia gas, which improves safety and process control. The purification process generally involves washing the solid product with organic solvents like acetone (B3395972) and water to remove any residual salts and impurities. The structure and purity of the final product are confirmed using analytical techniques such as elemental analysis and NMR.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, and its application to the synthesis of benzimidazole derivatives, including this compound, has been explored. tandfonline.comasianpubs.orgarkat-usa.org This method offers several advantages over conventional heating, including dramatically reduced reaction times, often from hours to minutes, and improved yields. arkat-usa.orgorganic-chemistry.org

In one protocol, the microwave-assisted synthesis of 2-substituted benzimidazoles was achieved by reacting o-phenylenediamine with various aldehydes. tandfonline.com The use of microwave irradiation at a power output of 300W led to high yields (70-80%) in a short period. tandfonline.com For the synthesis of 2-aryl benzimidazoles, a mixture of o-phenylenediamine, an aromatic carboxylic acid, and ethyl acetate in water was irradiated in a microwave, resulting in a more efficient and greener process compared to conventional methods. sciforum.net This approach highlights the potential for microwave technology to be adapted for the efficient synthesis of this compound, offering a cleaner and more rapid route to the desired product. arkat-usa.org

| Compound | Method | Time | Yield (%) |

|---|---|---|---|

| 1a | A (Conventional) | 12 h | 45 |

| B (Microwave) | 6 min | 60 | |

| 1b | A (Conventional) | 12 h | 40 |

| B (Microwave) | 6 min | 55 |

Nanoparticle-Catalyzed Approaches

The use of nanoparticle catalysts represents a significant advancement in the synthesis of benzimidazole derivatives, offering high efficiency, selectivity, and the ability to perform reactions under mild conditions. juniperpublishers.com Various metal and metal oxide nanoparticles have been investigated for their catalytic activity in these reactions.

For instance, iron oxide nanoparticles, synthesized through a green method using aqueous plant extracts, have been shown to be a highly active catalyst for the synthesis of 2-arylbenzimidazoles. researchgate.net The reaction proceeds under mild conditions with excellent yields, and the magnetic nature of the iron oxide nanoparticles allows for easy separation and recycling of the catalyst. researchgate.netjsynthchem.com Similarly, ZnO nanoparticles have been employed as a reusable and environmentally friendly catalyst for the synthesis of 2-aryl-1,3-benzimidazole derivatives at room temperature, achieving high yields in very short reaction times (4-15 minutes). juniperpublishers.com Other nanoparticle systems, such as those based on copper(II) oxide, TiO2, and magnetic copper ferrite, have also demonstrated significant catalytic efficiency in the synthesis of benzimidazole derivatives, highlighting the broad potential of nanocatalysis in this field. organic-chemistry.orgjsynthchem.comresearchgate.net

Acid-Catalyzed Rearrangement in 2,2'-Bibenzimidazole Synthesis

A novel and efficient protocol for the synthesis of diversely substituted 2,2'-bibenzimidazoles involves an acid-catalyzed rearrangement of 3-cyanoquinoxalin-2(1H)-ones in the presence of 1,2-diaminobenzenes. nih.govacs.orgresearchgate.netfigshare.com This reaction proceeds through a sequence of nucleophilic addition and electrophilic substitution, followed by a Mamedov rearrangement. nih.govacs.orgresearchgate.netfigshare.com

This strategy has been shown to be effective for a broad range of substrates, including those with various substituents on both the quinoxalinone and diaminobenzene rings. acs.org The reaction can be mediated by acetic acid or a mixture of acetic acid and p-toluenesulfonic acid. acs.org This method provides access to a variety of valuable 2,2'-bibenzimidazole building blocks and has been successfully applied to the one-pot synthesis of more complex structures like 5,5'-bi(2,2'-bibenzimidazoles). nih.govacs.org

| Quinoxalin-2(1H)-one | 1,2-Diaminobenzene | Product | Method | Yield (%) |

|---|---|---|---|---|

| 1a | 2b | 5,6-Dichloro-1H,1′H-2,2′-bibenzimidazole (3ab) | A | 74 |

| 1a | 2b | 5,6-Dichloro-1H,1′H-2,2′-bibenzimidazole (3ab) | B | 97 |

Method A: Acetic Acid; Method B: Acetic Acid/p-Toluenesulfonic Acid

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijarsct.co.inroyalsocietypublishing.orgchemmethod.com Key strategies include the use of environmentally benign solvents, reusable catalysts, and alternative energy sources like microwave irradiation. ijarsct.co.inroyalsocietypublishing.orgresearchgate.net

Water, being a non-toxic and non-flammable solvent, is an ideal medium for green synthesis. mdpi.com Researchers have developed protocols for the synthesis of 2-substituted benzimidazoles in water, which can offer high yields and short reaction times. mdpi.comorganic-chemistry.org For instance, D-Glucose has been employed as a biorenewable methine source for the oxidative cyclization of o-phenylenediamines in water, demonstrating an environmentally friendly approach. organic-chemistry.org Another green approach involves solvent-free, or "dry media," reactions, which can be facilitated by catalysts and reduce the generation of volatile organic waste. royalsocietypublishing.orgchemmethod.com

Catalysis is a cornerstone of green synthetic chemistry, offering pathways with higher efficiency and selectivity. chemmethod.comnih.gov A variety of catalysts have been explored for benzimidazole synthesis, including:

Metal Catalysts: Erbium (III) trifluoromethanesulfonate (B1224126) (Er(otf)3) has been used to selectively synthesize 1,2-disubstituted benzimidazoles in short reaction times without organic solvents. nih.gov Zirconocene dichloride (Cp2ZrCl2) has also been shown to be an effective catalyst. researchgate.net Iron and cobalt catalysts have enabled the solvent-free redox condensation of 2-nitroanilines and benzylamines. organic-chemistry.org

Nanocatalysts: Reusable catalysts like calcium aluminate nanophosphors (CaAl2O4) have been successfully used for the synthesis of benzimidazole-based Schiff bases, offering the advantage of easy separation and recyclability. tandfonline.com

Benign Catalysts: Inexpensive and environmentally benign catalysts such as ammonium bromide and aqueous boric acid solution have been used for the one-pot synthesis of 2-substituted benzimidazoles at room temperature. chemmethod.comresearchgate.net

Microwave-assisted synthesis represents another significant green methodology, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ijarsct.co.inroyalsocietypublishing.orgchemmethod.com This technique has been successfully applied to the one-pot synthesis of benzimidazoles from o-phenylenediamine and aromatic aldehydes. ijarsct.co.in

Table 1: Examples of Green Synthetic Methods for Benzimidazole Derivatives

| Catalyst/Method | Reactants | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Er(OTf)₃ | o-phenylenediamine, Aldehydes | Solvent-free or Water, 1-80 °C | High selectivity, short reaction times (2-5 min), eco-friendly. | mdpi.comnih.gov |

| Microwave Irradiation | o-phenylenediamine, Aromatic aldehydes | Oxalic acid catalyst | Rapid, efficient, reduces need for harmful solvents. | ijarsct.co.in |

| Nano-CaAl₂O₄ | 1H-benzimidazole-2-amine, Aldehyde | Ethanol, 80 °C | Reusable catalyst, straightforward process, no column chromatography needed. | tandfonline.com |

| Ammonium Bromide | o-phenylenediamine, Substituted aldehyde | Room temperature | Simple, facile, eco-friendly, good yield. | researchgate.net |

| Iron/Cobalt | 2-nitroanilines, Benzylamines | Solvent-free | Redox condensation without external oxidizing/reducing agents. | organic-chemistry.org |

Derivatization Strategies for this compound

Derivatization of the this compound scaffold is crucial for tuning its chemical and physical properties for various applications. Strategies primarily focus on substitution at the nitrogen atoms or functionalization of the aromatic rings.

N-Alkylation and N-Substitution Reactions

The N–H protons of the imidazole rings in this compound are acidic and can be removed by a base, allowing for subsequent nucleophilic substitution to introduce a wide variety of groups. mdpi.comresearchgate.net This process, known as N-alkylation or N-substitution, is a common strategy to modify the molecule's solubility, steric profile, and coordination properties. mdpi.comunige.ch

The general method involves deprotonation of the N-H group with a suitable base, such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or potassium carbonate (K2CO3), in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). mdpi.comjocpr.comgsconlinepress.com The resulting anion then reacts with an electrophile, typically an alkyl or benzyl (B1604629) halide, to form the N-substituted product. mdpi.comjocpr.comgsconlinepress.comgsconlinepress.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, can be employed to facilitate the reaction between aqueous base and the organic substrate. researchgate.net

A range of substituents can be introduced, including:

Simple alkyl chains (e.g., methyl, ethyl, hexyl) researchgate.netmdpi.comnih.gov

Benzyl and substituted benzyl groups mdpi.comjocpr.comgsconlinepress.com

Groups containing other functional moieties, such as esters (e.g., from methyl chloroacetate) iucr.org

Table 2: Selected N-Alkylation/Substitution Reactions of Benzimidazoles

| Starting Material | Reagent | Base/Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2,2'-Bibenzimidazole | Methyl chloroacetate | NaOH | DMSO, 353 K, 24 h | N-alkylated ester derivative | iucr.org |

| 2,6-bis(1H-benzimidazole-2-yl)pyridine | 3,5-di-tert-butylbenzyl bromide | KOH | DMSO, elevated temp. | N-benzylated derivative | mdpi.com |

| 2-substituted-benzimidazole | Benzyl chloride | NaH | Stirred for 8-12 hours at 40°C | N-benzylated derivative | jocpr.com |

| 2-benzylthiomethyl-1H-benzimidazole | Benzyl chloride or bromide | K₂CO₃ | DMF, hot | N-benzylated derivative | gsconlinepress.comgsconlinepress.com |

| 2-substituted benzimidazole | C3–C10 alkyl bromides | KOH (aq) / Tetrabutylammonium hydrogen sulfate | Phase-transfer catalysis | N-alkylated derivatives | researchgate.net |

Introduction of Functional Groups for Modulated Reactivity

Introducing functional groups onto the this compound skeleton, either on the benzene (B151609) rings or at the 2-position of a precursor, is a key strategy for modulating its electronic properties, reactivity, and biological activity. longdom.org

Electrophilic aromatic substitution, such as nitration, can be used to functionalize the benzene rings. For example, 2,2'-bibenzimidazole can be nitrated with nitric acid to produce nitro derivatives like 5,5',6,6'-tetranitro-2,2'-bibenzimidazole. researchgate.net These electron-withdrawing groups significantly alter the electronic character of the molecule.

Alternatively, functional groups can be incorporated by starting the synthesis with substituted precursors. The condensation of substituted o-phenylenediamines with dicarboxylic acids or their equivalents allows for the introduction of groups like methyl or nitro onto the benzimidazole framework. mdpi.comtandfonline.com For instance, the reaction of pyridine-2,6-dicarboxylic acid with N-alkyl-o-phenylenediamine derivatives leads to N-substituted bis(benzimidazolyl)pyridine ligands. mdpi.com Similarly, using substituted o-phenylenediamines is a common method for synthesizing symmetrically substituted bis-benzimidazoles. tandfonline.com

The synthesis of 2-aminobenzimidazoles from o-phenylenediamine hydrochlorides and cyanamide (B42294) provides a versatile intermediate. longdom.org The amino group can then be further modified or used as a handle for building more complex structures. nih.gov

Synthesis of Asymmetric Bis(benzimidazoles)

The synthesis of asymmetric bis(benzimidazoles), where the two benzimidazole units bear different substituents, requires strategies that can differentiate between the two halves of the molecule. One common approach involves the condensation of a dicarboxylic acid with different substituted o-phenylenediamines in a stepwise manner. mdpi.comresearchgate.net

For example, a dicarboxylic acid like thiodiacetic acid can be reacted with one equivalent of an o-phenylenediamine to form an intermediate acid, such as 4-(2-Benzimidazolyl)-3-thiabutanoic acid. mdpi.com This intermediate can then be condensed with a different o-phenylenediamine (e.g., 4-nitro-o-phenylenediamine (B140028) or 4,5-dimethyl-o-phenylenediamine) to yield the final asymmetric bis(benzimidazole). mdpi.com This modular approach allows for the controlled construction of a wide variety of unsymmetrical structures. mdpi.comresearchgate.net Another strategy involves preparing a benzimidazole with a reactive handle, which can then be coupled with a second, different benzimidazole unit. innovareacademics.in

Coordination Chemistry and Metal Complexes

2,2'-Bi-1H-benzimidazole as a Ligand in Metal-Organic Frameworks (MOFs)

The bifunctional and structurally rigid nature of this compound (often abbreviated as H₂bbim in literature) makes it a valuable building block for creating extended network structures like coordination polymers and Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The ability of H₂bbim to bridge metal centers is fundamental to the formation of these frameworks.

Research has demonstrated the synthesis of two-dimensional (2D) MOFs through the solvothermal reaction of H₂bbim with metal ions. For instance, two distinct 2D MOFs have been successfully synthesized: {[Zn₄(Hbbim)₄(bbim)₂]·2H₂O}n and [Cd₂(Hbbim)₂(bbim)]n . researchgate.net In these structures, the ligand exists in both its neutral (H₂bbim) and deprotonated forms (Hbbim⁻ and bbim²⁻), acting as the donor of atoms to link the zinc(II) and cadmium(II) metal centers. Despite both forming a 2D honeycomb network with a (6,3) topology, the different metal ions, Zn(II) and Cd(II), adopt varied coordination geometries within the frameworks. researchgate.net

Formation of Coordination Compounds with Transition Metal Ions

This compound readily forms stable complexes with a variety of transition metal ions. It can coordinate to metals as a neutral ligand (H₂bbim) or in its deprotonated anionic forms, typically acting as a bidentate N,N-chelating or bridging ligand. This versatility has led to the development of numerous coordination compounds with interesting structural and physical properties. mdpi.com

While extensive studies on simple copper(I) and silver(I) complexes with this compound are not broadly detailed in the surveyed literature, the broader family of benzimidazole (B57391) derivatives shows a strong tendency to form stable complexes with these ions. mdpi.comacs.org For example, related bis(benzimidazole) ligands have been shown to form binuclear and multinuclear complexes with silver(I). mdpi.com In one such structure, silver atoms are bridged by two ligands to form a one-dimensional coordination polymer chain, which is then extended into a 2D framework through other interactions. mdpi.com Furthermore, studies on tripodal benzimidazole-based ligands show that they form isostructural dinuclear complexes with both copper(I) and silver(I), suggesting a similar coordination behavior for these d¹⁰ metal ions with benzimidazole-containing scaffolds.

The coordination chemistry of gold and palladium with benzimidazole-based ligands is an active area of research, particularly due to their potential catalytic and biological applications. mdpi.comnih.gov Gold(I) and gold(III) complexes have been synthesized using various substituted benzimidazole ligands, resulting in compounds with significant biological activity. researchgate.netresearchgate.net Similarly, palladium(II) complexes with related aminopyridyl-2,2'-bipyridine and other heterocyclic ligands have been studied for their interactions with biological macromolecules like DNA and RNA. rsc.orgresearchgate.netresearchgate.net

However, specific research focusing on the synthesis and structural characterization of gold and palladium complexes where this compound is the sole or primary ligand is not extensively covered in the available literature. Studies tend to focus on more complex derivatives, such as N-heterocyclic carbene (NHC) versions derived from the benzimidazole core, which have been used to create Au(I) and Pd(II) complexes. nih.govacs.org The investigation of simpler coordination compounds of Au(I/II) and Pd(II) with the parent this compound ligand remains a less explored area.

The coordination of this compound with nickel(II) has been well-documented, leading to both mononuclear and dinuclear complexes. researchgate.net In many of these structures, the ligand demonstrates its capacity to act as both a chelating and a bridging unit, facilitating diverse and stable molecular architectures. researchgate.net

One notable example is the monomeric complex cation [Ni(H₂bbim)₃]²⁺ , which has been isolated with chloride and mixed phosphate/sulfate (B86663) anions. iucr.orgacs.org Another is a dimeric complex, [Ni₂(H₂bbim)₄(bbim)]Cl₂ , where the ligand is present in both neutral and deprotonated forms, bridging the two nickel centers. acs.org The structural analysis of these complexes reveals key features of Ni(II) coordination.

| Complex | Metal Center | Ligand(s) | Key Structural Feature | Reference |

|---|---|---|---|---|

| {[Zn₄(Hbbim)₄(bbim)₂]·2H₂O}n | Zn(II) | This compound | 2D Honeycomb MOF | researchgate.net |

| [Cd₂(Hbbim)₂(bbim)]n | Cd(II) | This compound | 2D Honeycomb MOF | researchgate.net |

| [Ni(H₂bbim)₃]²⁺ | Ni(II) | This compound | Mononuclear cation | iucr.orgacs.org |

| [Ni₂(H₂bbim)₄(bbim)]Cl₂ | Ni(II) | This compound | Dinuclear bridged complex | acs.org |

A recurring theme in the structural chemistry of these nickel(II) complexes is the presence of a distorted octahedral coordination geometry around the Ni(II) ion. iucr.orgnih.govtandfonline.commarquette.edu In the complex cation [Ni(C₁₄H₁₀N₄)₃]²⁺ , the central Ni²⁺ ion is chelated by three bidentate this compound molecules, with six nitrogen atoms from the ligands forming the coordination sphere. iucr.org The resulting geometry is a distorted octahedron. iucr.org X-ray crystallography studies of related Ni(II) complexes with other benzimidazole-based ligands also confirm a preference for slightly distorted octahedral environments. iucr.orgacs.org

The specific bond lengths in the [Ni(C₁₄H₁₀N₄)₃]²⁺ cation have been determined, providing insight into the coordination environment.

| Bond | Distance (Å) | Complex | Reference |

|---|---|---|---|

| Ni—N | 2.088 (3) | [Ni(C₁₄H₁₀N₄)₃]⁴(PO₄)₂(SO₄) | iucr.org |

| Ni—N | 2.122 (3) | [Ni(C₁₄H₁₀N₄)₃]⁴(PO₄)₂(SO₄) | iucr.org |

Hydrogen bonding plays a critical role in the stabilization and assembly of supramolecular architectures in nickel(II) complexes of this compound. acs.orgnih.govrsc.org These non-covalent interactions link the primary coordination units into higher-dimensional frameworks.

In the crystal structure of [Ni(C₁₄H₁₀N₄)₃]₄(PO₄)₂(SO₄) , the [Ni(H₂bbim)₃]²⁺ complex cations and the phosphate/sulfate anions are connected through numerous N-H···O hydrogen bonds. iucr.org This extensive network of hydrogen bonds consolidates the individual building units into a stable three-dimensional framework. iucr.org

| Hydrogen Bond Type | Interaction Distance (Å) | Complex System | Role | Reference |

|---|---|---|---|---|

| N-H···O | Not specified | [Ni(C₁₄H₁₀N₄)₃]⁴(PO₄)₂(SO₄) | Consolidates units into 3D framework | iucr.org |

| N-H···Cl | 3.10 - 3.29 (N···Cl) | Complexes with H₂bbim and Chloride | Stabilizes supramolecular architecture | acs.org |

Platinum(II) Complexes and Enhanced Activities

Although research has shown that benzimidazoles are effective against different cancers, their use as ligands for platinum(II) has been found to boost this activity. ukzn.ac.za The resulting platinum(II) complexes exhibit noteworthy cytotoxic effects. For instance, novel Pt(II) complexes with 2-cycloalkyl-substituted benzimidazole ligands have been synthesized and assessed for their in vitro cytotoxic activities against HeLa and OVCAR-3 cell lines. nih.gov One such complex, [dichloro-bis(2-cycloheptylbenzimidazole) platinum(II)], demonstrated cytotoxicity comparable to carboplatin (B1684641) and induced apoptosis in approximately 72% of the OVCAR-3 cell population at a concentration of 117 μM. nih.gov

Studies on cycloplatinated(II) complexes containing deprotonated (2-(1H-benzimidazole)-phenyl)diphenylphosphine oxide derivatives have revealed slightly distorted square-planar geometries around the platinum(II) centers. rsc.org These complexes are highly phosphorescent, with structured monomeric emissions, and have shown potential in the development of efficient organic light-emitting diodes (OLEDs). rsc.org The synthesis of various platinum(II) compounds with N-((1H-benzo[d]imidazol-2-yl)methyl)aniline ligand derivatives has been undertaken to identify functional groups that can improve cytotoxic activity against various cancer cell lines. researchgate.net

Ruthenium Complexes in Catalysis and Radiotherapy

Ruthenium complexes containing this compound and its derivatives have emerged as promising agents in both catalysis and medicine. biointerfaceresearch.com Specifically, ruthenium complexes with 2,6-bis(benzimidazolyl)pyridine derivatives have been designed as radiosensitizers for cancer therapy. researchgate.net These complexes have shown the ability to enhance the effectiveness of radiation treatment, particularly in cancer cells with wildtype p53 status. researchgate.net For example, certain ruthenium complexes can sensitize human melanoma A375 cells to radiation, a process that involves the formation of intracellular reactive oxygen species and subsequent DNA strand breaks. mdpi.com

The cytotoxic and apoptotic properties of half-sandwich ruthenium(II) complexes with 2-(2′-quinolyl)benzimidazole frameworks have been investigated. biointerfaceresearch.com These complexes displayed significant cytotoxic activity against human glioblastoma (U373) cancer cells while showing lower toxicity to non-cancerous cell lines. biointerfaceresearch.com Mechanistic studies suggest that these complexes induce apoptosis by activating caspases. biointerfaceresearch.com Furthermore, ruthenium(II) complexes with substituted 2-{4, 5-bis[(E)-2-phenylethenyl]-1H-imidazol-2-yl}-1H-benzimidazole have demonstrated notable anticancer activity against MCF7 human breast cancer cells. ijpsr.com

Luminescent Properties of this compound Metal Complexes

Metal complexes of this compound and its derivatives often exhibit interesting luminescent properties. mdpi.commdpi.com For instance, two-coordinate coinage metal complexes with a bulky NHC benzimidazolyl carbene ligand emit in the deep blue region with high photoluminescence quantum yields (ΦPL > 80%) in nonpolar media. nih.gov The luminescence is solvatochromic, meaning the emission color changes with the polarity of the solvent. nih.gov

Re(I) complexes containing 2-(2'-pyridyl)benzimidazole show pH-dependent spectroscopic and luminescent properties. researchgate.net The imidazole (B134444) unit can be deprotonated to an imidazolate, which can then act as a bridging ligand for other metal ions, leading to the formation of heteronuclear complexes. researchgate.net The emission of these complexes can be altered by protonation. researchgate.net

Similarly, boron complexes with benzimidazole-based ligands have been developed as deep-blue solid-state fluorophores. nih.gov Chelation with boron can create a flat and rigid framework, which can enhance both emission intensity and charge transfer. acs.org

Structural Characterization of Coordination Polymers

The structural elucidation of coordination polymers formed with this compound is crucial for understanding their properties and potential applications.

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of these complexes. acs.org This method has been used to characterize a variety of coordination polymers, revealing details about their framework structures. For example, studies on zinc(II) coordination polymers with flexible bis-[(pyridyl)-benzimidazole] ligands have shown the formation of one-dimensional double chains that can extend into two-dimensional supramolecular sheets through π-π interactions. acs.org Other related polymers exhibit two-dimensional layer structures. acs.org

The crystal structures of ferrous complexes with 2,2'-biimidazole (B1206591) have also been determined, providing insights into their magnetic properties. acs.org Similarly, the structures of various metal complexes with 2-(1H-benzimidazol-2-yl) aniline (B41778) and 2-aminomethylbenzimidazole have been confirmed using X-ray powder diffraction, revealing triclinic and rhombohedral structures for different metal complexes. ekb.eg

Spectroscopic Investigations (e.g., IR, NMR)

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for characterizing these coordination complexes. mdpi.comnih.gov

Infrared (IR) Spectroscopy: The IR spectra of metal complexes provide valuable information about the coordination of the ligand to the metal ion. nih.gov For instance, a shift in the ν(C=N) stretching vibration to a lower frequency in the complex compared to the free ligand indicates the coordination of the imine nitrogen atom to the metal center. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to characterize the ligands and their complexes in solution. nih.govsphinxsai.com The disappearance of the signal for the N-H proton upon complexation suggests deprotonation and the formation of a metal-nitrogen bond. sphinxsai.com

Chelation Mechanisms and Ligand-Metal Interactions

This compound acts as a versatile chelating and bridging ligand, coordinating to metal ions primarily through its nitrogen atoms. The mode of coordination can vary, leading to a diverse range of structures and properties.

The chelation of this compound and its derivatives with metal ions is a key aspect of their chemistry. ekb.eg The ligand can act as a bidentate or tetradentate ligand, coordinating to one or more metal centers. mdpi.comresearchgate.net The coordination of a positively charged metal ion can enhance the electron-deficient character of the imidazolyl ring, which can lead to interesting interactions such as anion-π interactions. acs.org

Theoretical studies, such as Density Functional Theory (DFT) calculations, are often employed to complement experimental findings and provide a deeper understanding of the ligand-metal interactions and electronic structures of these complexes. researchgate.net

Applications in Catalysis

2,2'-Bi-1H-benzimidazole as a Ligand in Catalytic Systems

This compound is a versatile N,N-bidentate ligand that coordinates to metal ions through its nitrogen atoms. acs.org This coordination capability has made it valuable in the construction of metal complexes and coordination polymers. Research has shown that it can act as a bridging ligand, connecting metal centers and facilitating interactions between them. acs.org In transition metal catalysis, ligands play a critical role, and those with functional groups, like the N-H groups in this compound, can impart higher catalytic activity due to synergistic effects between the ligand and the metal center. mdpi.com For instance, ruthenium complexes bearing benzimidazole (B57391) ligands have been recognized as highly effective in hydrogenation and transfer hydrogenation reactions. worktribe.com The electronic properties of the benzimidazole moiety can be altered to modulate the electron density at the metal center, which can have a significant impact on the catalytic properties of the resulting complex. nih.gov

Catalytic Efficiency in Cross-Coupling Reactions

The this compound ligand has demonstrated notable efficiency in metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In nickel-catalyzed reactions, the ligand is thought to stabilize low-valent metal centers, such as Ni(0) and Ni(I), through π-backdonation, which is a key step in enabling C-C bond formation.

In the specific area of nickel-catalyzed alkyl-aryl cross-coupling reactions, this compound has been shown to be a highly effective ligand. Research findings indicate that its use can lead to significantly higher product yields compared to other common ligands like bipyridine. This enhanced performance underscores its utility in synthesizing complex organic molecules where the formation of an alkyl-aryl bond is a crucial step.

| Ligand | Catalyst System | Reaction Type | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Nickel | Alkyl-Aryl Cross-Coupling | 75 | |

| Bipyridine | Nickel | Alkyl-Aryl Cross-Coupling | 45 |

Role in Transfer Hydrogenation Reactions

This compound has been successfully employed as a functional ligand in ruthenium-catalyzed transfer hydrogenation reactions. mdpi.com This process, which involves the transfer of hydrogen from a donor molecule (like isopropanol) to a substrate (such as a ketone), is a vital method for producing alcohols. mdpi.comresearchgate.net The use of this compound in conjunction with a ruthenium precursor, such as [(p-cymene)RuCl₂]₂, results in a highly active catalytic system capable of converting a range of ketones to their corresponding alcohols in good to excellent yields. mdpi.com The efficiency of these catalysts highlights the beneficial role of the N-H functionality within the ligand framework, which is a key feature for effective ruthenium-mediated transfer hydrogenation. worktribe.com

| Substrate (Ketone) | Product (Alcohol) | Yield (%) | Reference |

|---|---|---|---|

| Acetophenone | 1-Phenylethanol | 92 | mdpi.com |

| 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | 94 | mdpi.com |

| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 95 | mdpi.com |

| 4'-Fluoroacetophenone | 1-(4-Fluorophenyl)ethanol | 93 | mdpi.com |

| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 94 | mdpi.com |

| 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | 95 | mdpi.com |

| 2-Acetonaphthone | 1-(Naphthalen-2-yl)ethanol | 90 | mdpi.com |

Development of Novel Heterogeneous Catalysts

A significant advancement in catalysis is the development of heterogeneous catalysts, which can be easily separated and recycled, offering environmental and economic benefits. This compound has been used as a foundational component in creating such catalysts. By polymerizing the bibenzimidazole unit, it is possible to create robust polymer supports for catalytically active metals.

For example, a polymer-supported iridium complex, CpIr@Poly(2,2'-BiBzIm), was synthesized by immobilizing an iridium precursor onto a poly(2,2'-bibenzimidazole) support. acs.org This material functions as a recyclable, bifunctional catalyst for the N-methylation of amines using methanol, demonstrating high yields and selectivity. acs.org The catalyst's stability and heterogeneity were confirmed by its ability to be recycled for six cycles without a significant loss of activity. acs.org Similarly, a bibenzimidazole-based hyper-cross-linked polymer (HCPs) has been used to support an iridium complex, CpIr@HCPs-(2,2′-BiBzlmH₂), creating a recyclable catalyst for the α-methylation of arylacetonitriles. acs.org

Investigation of Reaction Mechanisms in Catalytic Cycles

In the context of transfer hydrogenation, the mechanism is believed to follow a hydridic route for transition metals like ruthenium. worktribe.com Mechanistic experiments have revealed that the N-H functional groups within the this compound ligand are of crucial importance for the hydrogen transfer step. acs.org A proposed mechanism for the ruthenium-catalyzed transfer hydrogenation of ketones starts with the coordination of the bibenzimidazole ligand to the ruthenium precursor. mdpi.com The resulting complex then facilitates the transfer of a hydride from the hydrogen donor (isopropanol) to the ketone, proceeding through a monohydride or dihydride pathway to form the alcohol product. nih.govmdpi.com Kinetic studies of similar ruthenium systems have shown that catalyst deactivation can occur during the reaction, which is an important consideration for process optimization. worktribe.com

Applications in Materials Science

Integration into Hypercrosslinked Polymers (HCPs)

Hypercrosslinked polymers (HCPs) are a class of porous materials characterized by high surface areas and excellent chemical and thermal stability, often synthesized through Friedel-Crafts alkylation reactions. nih.gov The 2,2'-Bi-1H-benzimidazole moiety has been successfully integrated into HCPs to create materials with tailored properties for specific applications. These polymers are typically synthesized via one-step polycondensation of monomers or by hypercrosslinking aromatic precursors with external linkers. nih.gov

The benzimidazole (B57391) unit is particularly useful due to its rigid structure and the presence of nitrogen atoms, which can act as sites for further functionalization or as active sites for catalysis and adsorption. researchgate.net For instance, HCPs incorporating 2,2'-bibenzimidazole have been used as supports for iridium complexes, creating recyclable catalysts. researchgate.net The resulting metal-polymer bifunctional catalyst demonstrates the synergy between the porous polymer support and the active metal center. researchgate.net Furthermore, the nitrogen-rich nature of benzimidazole-based HCPs makes them promising for environmental remediation applications. smolecule.comalfa-chemistry.com

Development of Adsorbents and Sensors

The nitrogen atoms and the π-electron-rich aromatic system of this compound make it an excellent candidate for designing adsorbents and chemical sensors. Polymers and frameworks derived from this compound exhibit high affinity for various molecules through multiple interaction mechanisms.

The capture of radioactive iodine isotopes released from nuclear activities is a critical environmental challenge. Materials based on this compound and its derivatives have demonstrated exceptional iodine adsorption capabilities. The primary mechanisms for iodine capture involve charge transfer and Lewis acid-base interactions. The electron-rich nitrogen atoms and aromatic rings of the benzimidazole units act as electron donors, forming charge-transfer complexes with electron-deficient iodine molecules. researchgate.net

Porous organic polymers (POPs) built from biimidazole units have shown outstanding iodine uptake capacities, with some materials reaching values as high as 9.43 g/g. rsc.org The efficiency of these materials is attributed to their high surface area and the dense distribution of nitrogen active sites. researchgate.netrsc.org In addition to polymers, metal-organic frameworks (MOFs) incorporating benzimidazole-containing ligands have been developed for iodine capture. For example, a nickel-cluster-based framework constructed with a 2-(2-benzimidazolyl)ethanethiol ligand showed a high iodine vapor uptake of 2.08 g/g, facilitated by π–π stacking interactions between the benzimidazole groups. mdpi.com

Table 1: Iodine Adsorption Capacities of Benzimidazole/Biimidazole-Based Materials

| Adsorbent Material | Iodine Uptake Capacity (g/g) | Reference |

|---|---|---|

| Biimidazole-Based POP (TBIM) | 9.43 | rsc.org |

| Biimidazole-Based POP (HBIM) | 8.11 | rsc.org |

| Ni Cluster-Based Framework | 2.08 (vapor) | mdpi.com |

| Bismuth-based Porous Carbon (Bi@MVF) | 1.56 | frontiersin.org |

This table presents selected research findings on the iodine adsorption performance of materials containing benzimidazole or related biimidazole structures.

The fluorescent properties of this compound derivatives are harnessed for the development of chemical sensors. These sensors often operate on a fluorescence quenching mechanism, where the presence of an analyte diminishes the material's light emission. This principle has been effectively applied to the detection of nitroaromatic compounds, which are common environmental pollutants.

Hypercrosslinked polymers based on 2,2'-biimidazole (B1206591) have been designed for the fluorescent sensing of 2,4-dinitrophenol (B41442) (DNP). alfa-chemistry.comresearchgate.net Similarly, biimidazole-based porous organic polymers can detect nitroaromatic compounds like picric acid and p-nitrophenol through fluorescence quenching. rsc.org The high sensitivity of these materials allows for the detection of contaminants at very low concentrations, with one polymer exhibiting a limit of detection (LOD) for iodine as low as 1.29 × 10⁻¹⁰ mol L⁻¹. rsc.org The interaction between the electron-rich polymer and the electron-deficient nitroaromatic compound is the key to the sensing mechanism. acs.org

Role in Semi-conductor Technologies

Benzimidazole-containing materials possess electronic properties that are advantageous for semiconductor applications. Their high thermal stability and charge transport capabilities have led to their use in devices like organic light-emitting diodes (OLEDs) and as proton-conducting membranes. rug.nlacs.org

Bipolar host materials for OLEDs have been synthesized by combining carbazole (B46965) (an electron-donating moiety) with benzimidazole (an electron-accepting moiety). acs.org This architecture facilitates balanced charge injection and transport, leading to efficient phosphorescent and thermally activated delayed fluorescence emitters. acs.org In another application, poly(phenylene sulfide (B99878) benzimidazole) has been investigated for high-temperature proton transport membranes. rug.nl After doping with phosphoric acid, these membranes exhibit significant proton conductivity, a key property for fuel cell electrolytes. rug.nl While less common, the use of bismuth biimidazoles in semiconductor technologies has also been reported. alfa-chemistry.com

Tunable Luminescence and Light Harvesting Materials

The this compound scaffold is a fundamental component in the design of luminescent materials. researchgate.net Its derivatives can be coordinated with various metal ions to create complexes with tunable photophysical properties. researchgate.nettandfonline.com The emission color and intensity can be modulated by changing the metal center, the coordinating anions, or by adding substituents to the benzimidazole rings. tandfonline.comnih.gov

For example, cadmium(II) complexes with pyridyl-benzimidazole ligands show solid-state photoluminescence that varies with the electronegativity of the coordinated anion (e.g., Cl⁻, Br⁻, I⁻). tandfonline.com Similarly, complexes of rhenium(I), ruthenium(II), and platinum(II) with substituted 2-(2-pyridyl)benzimidazole (B74506) ligands exhibit luminescence arising from metal-to-ligand charge transfer (MLCT) states. nih.gov These complexes can participate in energy transfer processes, making them suitable for light-harvesting applications. nih.gov The pH-dependent luminescence of certain rhenium(I) complexes containing a 2-(2'-pyridyl)benzimidazole ligand further highlights the tunability of these systems, where deprotonation of the imidazole (B134444) unit alters the emission properties. researchgate.net

Table 2: Luminescence Properties of Metal Complexes with Benzimidazole Derivatives

| Complex Type | Emission Range (nm) | Emissive State | Reference |

|---|---|---|---|

| Pt(II) Pyridylbenzimidazole | 553-605 | ³MLCT | nih.gov |

| Re(I) Pyridylbenzimidazole | 620-640 | ³MLCT | nih.gov |

| Ru(II) Pyridylbenzimidazole | 626-645 | ³MLCT | nih.gov |

This table summarizes the emission characteristics of various metal complexes featuring benzimidazole-based ligands.

Applications in Fluorescent Proteins and Nanoparticle Synthesis

The inherent fluorescence of benzimidazole derivatives and their ability to bind to various substrates have led to their use in bio-imaging and nanotechnology. While direct synthesis of fluorescent proteins involves genetic encoding, small molecules like this compound derivatives can act as fluorescent probes or be incorporated into nanoparticles for imaging and sensing. smolecule.comalfa-chemistry.comcore.ac.uk

For example, gold nanoparticles have been functionalized with monoclonal antibodies that recognize the benzimidazole structure, creating paper-based sensors for the rapid detection of benzimidazole-based compounds. nih.gov In a different approach, the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole (a derivative) has been encapsulated within zeolitic imidazolate framework-8 (ZIF-8) nanoparticles. nih.gov This encapsulation leads to an enhancement of the molecule's fluorescence, demonstrating a method for creating brighter fluorescent nanomaterials. nih.gov The concept of using small fluorescent molecules extends to labeling proteins for visualization, where biarsenical dyes can bind to specific protein tags to create a strong fluorescent signal, a principle that could potentially be adapted for benzimidazole-based ligands. mdpi.com

Thermally Stable Materials

The incorporation of the this compound moiety into polymer backbones is a key strategy for developing materials with exceptional thermal stability. The inherent rigidity and high resonance stabilization energy of the benzimidazole ring system contribute significantly to the heat resistance of these polymers. dtic.mil Polybenzimidazoles (PBIs) and their derivatives are renowned for their ability to withstand extreme temperatures, often in excess of 500°C, without significant degradation or loss of structural integrity. dtic.milwikipedia.org

Research has focused on integrating bibenzimidazole units into high-performance polymers like polyimides (PIs) to further enhance their thermal characteristics. The rigid, conjugated structure of the bibenzimidazole segment, combined with the potential for strong intermolecular hydrogen bonding, elevates the thermal decomposition temperatures and glass transition temperatures of the resulting copolymers. mdpi.comrsc.org

Detailed Research Findings

Studies have demonstrated the direct impact of incorporating bibenzimidazole-containing diamines into polyimide structures. For instance, when 4,4′-[5,5′-bi-1H-benzimidazole]-2,2′-diylbis-benzenamine (BB) was used to create a series of copolyimides, a significant improvement in thermal properties was observed. The rigid benzimidazole units and the formation of hydrogen bonds were credited with this enhancement. mdpi.com A polyimide containing 50% of the BB diamine monomer exhibited a 5% weight loss temperature (Td5%) of 554°C and a high glass transition temperature (Tg) of 448°C. mdpi.com

In another study, a series of copolyimide films were synthesized using a different bibenzimidazole derivative, 2,2-bis(4'-aminophenyl)-5,5-bi-1H-benzimidazole (BAPBBI). researchgate.net The introduction of the BAPBBI monomer into the polyimide main chain resulted in polymers with highly rigid structures and enhanced macromolecular interactions. researchgate.net This led to materials with superior thermal stability, characterized by high glass transition temperatures ranging from 408°C to 438°C and initial thermal decomposition temperatures between 550°C and 580°C. researchgate.net The thermal resistance of these materials is far superior to that of other high-temperature polymers like aromatic polyamides. dtic.mil The benzimidazole portion of the polymer has been shown to remain intact even at temperatures as high as 900°C under anaerobic conditions. dtic.mil

The data below summarizes the thermal properties of polyimides modified with different bibenzimidazole derivatives.

Table 1: Thermal Properties of Bibenzimidazole-Based Polyimides

| Polymer System | Monomer Content | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) |

|---|---|---|---|

| Polyimide-co-BB mdpi.com | 50% BB | 448°C | 554°C |

Note: The table is interactive. You can sort and filter the data as needed.

Advanced Spectroscopic and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and platinum (¹⁹⁵Pt).

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for verifying the molecular framework of 2,2'-Bi-1H-benzimidazole. However, the compound's poor solubility in common NMR solvents can present a significant challenge for acquiring high-quality spectra. rsc.org

In studies where spectra have been obtained, typically using dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent, the ¹H NMR spectrum exhibits characteristic signals. The aromatic protons on the benzene (B151609) rings typically appear as a complex multiplet in the region of δ 7.2–8.1 ppm. A key feature is the signal for the N-H protons, which is often a broad singlet found at a significant downfield shift, around δ ~12.5 ppm, due to hydrogen bonding and its acidic nature. This N-H proton signal is also exchangeable with deuterium.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. It is used to confirm the presence of the correct number of sp²-hybridized carbon atoms within the aromatic and imidazole (B134444) rings. ukzn.ac.za

Table 1: Typical ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ) Range (ppm) | Solvent |

| Aromatic (Ar-H) | 7.2 - 8.1 | DMSO-d₆ |

| Imidazole (N-H) | ~12.5 | DMSO-d₆ |

¹⁹⁵Pt NMR in Platinum Complex Characterization

When this compound or its derivatives are used as ligands in platinum complexes, ¹⁹⁵Pt NMR spectroscopy becomes an exceptionally powerful tool. ukzn.ac.za The ¹⁹⁵Pt nucleus is NMR-active and has a very wide chemical shift range, making it highly sensitive to changes in the coordination environment of the platinum atom. huji.ac.il

The chemical shift of the ¹⁹⁵Pt signal provides direct evidence of the ligand's coordination to the metal center and can reveal information about the oxidation state of the platinum (e.g., Pt(II) or Pt(IV)) and the nature of the other ligands present. For instance, the formation of N,N,N-bound Pt(II) complexes with benzimidazole-based ligands has been confirmed using this technique. ukzn.ac.za In studies of platinum(IV) complexes, distinct signals have been observed at chemical shifts such as 1588 ppm and 867 ppm, confirming the specific coordination environment in each case. rsc.org This method is crucial for verifying the successful synthesis of these organometallic compounds. rsc.org

Table 2: Example ¹⁹⁵Pt NMR Chemical Shifts for Benzimidazole-Platinum Complexes

| Complex Type | Chemical Shift (δ) (ppm) | Reference |

| Platinum(IV) Complex 1 | 1588 | rsc.org |

| Platinum(IV) Complex 2 | 867 | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides a unique fingerprint, confirming the presence of its key structural features.

The spectrum is characterized by several key absorption bands. A broad band in the region of 3000–3400 cm⁻¹ is typically assigned to the N-H stretching vibration, with its broadness indicating intermolecular hydrogen bonding. The region between 1400 cm⁻¹ and 1650 cm⁻¹ contains bands corresponding to C=N and C=C stretching vibrations within the imidazole and benzene rings. Bending vibrations for C-H bonds in the aromatic rings are also observed. In charge-transfer complexes, new absorption bands, such as a broad charge-transfer transition, may appear at lower wavenumbers, for example around 7800 cm⁻¹. rsc.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is used to confirm the empirical formula of the synthesized compound and assess its purity. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₁₄H₁₀N₄).

For this compound, which can crystallize with solvent molecules, the elemental analysis is crucial for confirming the presence of solvates, such as water. For example, analysis of a sample corresponding to the hemihydrate (C₁₄H₁₀N₄·½H₂O) showed close agreement between the found and calculated values, thereby confirming its composition. rsc.org

Table 3: Elemental Analysis Data for this compound Hemihydrate (C₁₄H₁₀N₄·½H₂O)

| Element | Calculated (%) | Found (%) | Reference |

| Carbon (C) | 69.11 | 68.71 | rsc.org |

| Hydrogen (H) | 4.57 | 4.16 | rsc.org |

| Nitrogen (N) | 23.03 | 22.93 | rsc.org |

Mass Spectrometry (MS/HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule.

For this compound (C₁₄H₁₀N₄), the exact mass of the protonated molecule [M+H]⁺ is calculated to be 235.1038. HRMS analysis would be expected to yield an observed m/z value extremely close to this calculated mass, typically within a few parts per million (ppm), thus confirming the molecular formula with high confidence. This technique is routinely applied to characterize benzimidazole (B57391) derivatives and their complexes. nih.govacs.org

Table 4: HRMS Data for the Protonated this compound Molecule

| Ion Formula | Calculated Mass (m/z) |

| [C₁₄H₁₁N₄]⁺ ([M+H]⁺) | 235.1038 |

UV-Vis Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's conjugated π-system.

Benzimidazole derivatives typically exhibit strong absorption bands in the UV region. nih.gov For example, various substituted 1H-benzo[d]imidazoles show absorption maxima (λ_max) in the range of 347 to 355 nm. nih.gov When this compound participates in the formation of charge-transfer complexes, new, long-wavelength absorption bands can appear. In one such complex with TCNQ, a broad charge-transfer transition was observed in the near-infrared region around 1282 nm (7800 cm⁻¹), indicating the electronic interaction between the electron-donating benzimidazole moiety and the electron-accepting TCNQ. rsc.org

Table 5: Example UV-Vis Absorption Data for Benzimidazole Systems

| System | λ_max (nm) | Type of Transition | Reference |

| Substituted 1H-Benzo[d]imidazoles | 347 - 355 | π → π* | nih.gov |

| H₂BBIM-TCNQ Complex | ~1282 | Charge-Transfer | rsc.org |

Fluorescence Spectroscopy and Photophysical Properties

The photophysical properties of this compound and its derivatives are of significant scientific interest due to their potential applications as fluorescent probes, sensors, and components in light-activated devices. researchgate.net Fluorescence spectroscopy is a primary tool for investigating the excited-state dynamics of these molecules, particularly phenomena such as excited-state intramolecular proton transfer (ESIPT) and the influence of the solvent environment on their emission characteristics. researchgate.net The core structure of benzimidazole provides a versatile platform for designing fluorophores with tunable properties. nih.gov

Excited-state intramolecular proton transfer (ESIPT) is an ultrafast photochemical reaction that can occur in molecules featuring a proton-donating group (like a hydroxyl group) and a proton-accepting group in close proximity, allowing for the formation of an intramolecular hydrogen bond. acs.orgnih.gov Upon photoexcitation to a higher electronic state (e.g., S₁), the acidity and basicity of the donor and acceptor groups, respectively, are enhanced. acs.org This facilitates the transfer of a proton, leading to the formation of a transient tautomeric species that is more stable in the excited state. This process typically occurs on the femtosecond timescale. acs.org

The ESIPT process results in a product (the keto tautomer) that is structurally different from the initial molecule (the enol form). This new species has its own distinct fluorescence emission, which is significantly red-shifted from the normal emission of the enol form. This results in an unusually large Stokes shift, the difference between the absorption and emission maxima. rsc.org

In the context of benzimidazole derivatives, ESIPT is prominently studied in compounds like 2-(2'-hydroxyphenyl)benzimidazole (HPBI). While not this compound itself, HPBI provides a model system for this phenomenon. In HPBI, the phenolic hydroxyl group acts as the proton donor and the imine nitrogen atom of the benzimidazole ring acts as the proton acceptor. rsc.org The efficiency and manifestation of ESIPT can be highly sensitive to the molecular environment and structural modifications. acs.orgnih.gov For instance, in some derivatives, steric hindrance can be engineered to promote exclusive ESIPT emission by making the non-proton-transferred form (trans enol) unstable. rsc.org

Theoretical studies using density-functional theory (DFT) have been employed to understand the energetics and mechanisms of ESIPT in benzimidazole derivatives. acs.org These calculations help in analyzing the potential energy surfaces of the ground (S₀) and first excited (S₁) states, identifying the energy barriers for the proton transfer pathway, and corroborating experimental findings. acs.orgrsc.org

Solvatochromism describes the change in the absorption or emission spectrum of a chemical compound when it is dissolved in different solvents of varying polarity. wikipedia.org This phenomenon arises from the differential solvation of the ground and excited electronic states of the solute molecule. wikipedia.org The solvent's polarity and its ability to engage in specific interactions, such as hydrogen bonding, can stabilize or destabilize these electronic states to different extents, thereby altering the energy gap between them. wikipedia.orgnih.gov A bathochromic (red) shift in the emission spectrum with increasing solvent polarity suggests that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. researchgate.netnih.gov

For benzimidazole derivatives, the photophysical properties are often influenced by the solvent environment. acs.org The study of solvatochromic effects provides valuable insights into the nature of the emitting state, including changes in dipole moment upon excitation, which is indicative of intramolecular charge transfer (ICT) character. researchgate.netnih.gov In an ICT process, photoexcitation leads to a significant redistribution of electron density within the molecule, creating a more polar excited state. nih.gov

Experimental investigations on Schiff base derivatives of benzimidazole have demonstrated a bathochromic shift in the fluorescence emission as the solvent polarity increases, signifying a more polar excited state and the occurrence of ICT. nih.gov The relationship between the Stokes shift and solvent polarity parameters, as described by models like the Lippert-Mataga equation, allows for the quantitative estimation of the change in dipole moment between the ground and excited states. researchgate.netnih.gov

Theoretical studies have corroborated these experimental observations, showing that increasing solvent polarity can lead to a bathochromic shift in the fluorescence band of certain benzimidazole derivatives. nih.gov However, it is also noted that highly polar and protic solvents can sometimes inhibit processes like ESIPT by forming intermolecular hydrogen bonds with the solute, which compete with the required intramolecular hydrogen bond. nih.gov

The table below presents data on the solvatochromic shift for a related benzimidazole derivative, 2-{[3-(1H-benzimidazole-2-yl) phenyl]carbonoimidoyl}phenol, illustrating the effect of solvent polarity on its emission wavelength.

Data adapted from studies on 2-{[3-(1H-benzimidazole-2-yl) phenyl]carbonoimidoyl}phenol, a related benzimidazole derivative, to illustrate the principle of solvatochromism. nih.gov

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of benzimidazole (B57391) derivatives.

DFT calculations are instrumental in determining the most stable three-dimensional structure of 2,2'-Bi-1H-benzimidazole. The process of structural optimization involves finding the geometry that corresponds to the lowest energy state of the molecule.

The flexibility of the ligand is also evident in its coordination complexes, where the dihedral angle between the benzimidazole rings can change depending on the coordinated species. The optimized geometry of related benzimidazole derivatives has been studied, providing a reference for expected bond lengths and angles. For instance, in a substituted benzimidazole, the C=N bond length within the imidazole (B134444) ring is a key parameter.

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| C-C (inter-ring) | ~1.46 | The single bond connecting the two benzimidazole units. |

| N-C=N (angle) | ~105-110 | The angle within the five-membered imidazole ring. |

| Torsional Angle (N-C-C-N) | 5-10° (asymmetric) | The twist between the two benzimidazole planes. |

The electronic properties of this compound are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. irjweb.comdergipark.org.tr A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity.

For benzimidazole derivatives, DFT calculations show that the HOMO is typically localized on the electron-rich benzimidazole rings, signifying its electron-donating capability. dergipark.org.tr Conversely, the LUMO, which represents the electron-accepting ability, is also often distributed across the benzimidazole system. dergipark.org.tr In studies of related molecules, the HOMO-LUMO energy gap has been calculated to be around 4.48 eV. irjweb.com This value reflects the energy required to excite an electron from the ground state to the first excited state.

| Orbital/Parameter | Typical Calculated Energy (eV) | Significance |

|---|---|---|

| E(HOMO) | ~ -6.29 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. irjweb.com |

| E(LUMO) | ~ -1.81 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. irjweb.com |

| Energy Gap (ΔE) | ~ 4.48 | Indicates chemical reactivity and stability. irjweb.com |

This compound can exist in different tautomeric forms due to the migration of protons between the nitrogen atoms of the imidazole rings. The most stable form is the 1H,1'H-tautomer. Theoretical calculations have been employed to understand the stability of these different forms and the energy barriers associated with their interconversion.

Studies on the tautomerism of 2,2'-bis-benzimidazole in solution have estimated the tautomeric interconversion barrier to be approximately 67 kJ/mol. scielo.br The proposed mechanism for this interconversion involves a stepwise proton shift, which is accompanied by a reorganization of the entire molecular structure. scielo.br DFT calculations on the fundamental benzimidazole ring system show that the 1H-tautomer is significantly more stable than other possible prototropic tautomers, by more than 130 kJ/mol in the gas phase, due to the aromatic stabilization of the fused ring system. nih.gov The relative stability of different tautomers can be influenced by substituents on the benzimidazole rings. researchgate.net

The dipole moment (µ) is a measure of the net molecular polarity, which arises from the non-uniform distribution of charge across the molecule. acs.org It is a vector quantity that depends on the magnitude of the separated charges and the distance between them. DFT calculations are a reliable method for predicting the dipole moment of molecules.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or nucleic acid. researchgate.net

Molecular docking simulations place the ligand into the binding site of a target protein and calculate a score that estimates the binding affinity. These simulations can predict the preferred binding pose and the key interactions that stabilize the ligand-protein complex.

While specific docking studies on the parent this compound are not extensively detailed, research on closely related benzimidazole derivatives provides significant insight. For example, docking studies of 2-phenylbenzimidazole (B57529) with protein kinase targets have shown significant inhibitory potential, with calculated binding energies as favorable as -8.2 kcal/mol. nih.gov These interactions are typically driven by a combination of forces:

Hydrogen Bonds: The N-H groups of the benzimidazole rings can act as hydrogen bond donors, while the imine nitrogen atoms (-N=) can act as acceptors, forming interactions with amino acid residues in the target's active site.

Hydrophobic Interactions: The aromatic benzene (B151609) rings of the benzimidazole structure can engage in hydrophobic and π-π stacking interactions with nonpolar residues of the protein.

Molecular dynamics simulations can then be used to study the stability of the predicted ligand-protein complex over time, providing a more dynamic picture of the binding event. dergipark.org.tr

| Target Class | Example Target | Typical Binding Energy (kcal/mol) for Derivatives | Key Interacting Residues (Example) |

|---|---|---|---|

| Protein Kinases | CDK4/CycD1 | -8.2 | Amino acids in the ATP binding site. nih.gov |

| Cyclooxygenase (COX) | COX-2 (1CX2) | -7.9 | Residues within the enzyme's active channel. impactfactor.org |

| β-Tubulin | β-Tubulin | -8.5 | Colchicine binding site residues. bohrium.com |

Understanding Binding Affinities

The ability of this compound and its derivatives to interact with biological macromolecules is a cornerstone of their potential therapeutic applications. Computational studies, particularly molecular docking and molecular dynamics simulations, are pivotal in elucidating the nature and strength of these interactions.

Bis-benzimidazole derivatives are well-known for their affinity for the minor groove of DNA, especially in AT-rich sequences. nih.gov This binding is driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.gov Theoretical studies can model these interactions and predict the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol).

Molecular docking studies on various benzimidazole derivatives have revealed their potential to bind to a wide array of protein targets. For instance, docking studies have been used to investigate the binding of benzimidazole derivatives to enzymes like human topoisomerase I, HIV reverse transcriptase (HIV-RT), and β-tubulin. nih.govresearchgate.netresearchgate.net In a study on novel 1H-benzo[d]imidazole derivatives as potential anticancer agents, molecular docking was used to predict the binding affinities and interaction modes with human topoisomerase I. nih.gov The binding affinities for some of these derivatives were found to be in the range of -5.4 to -5.5 kcal/mol. nih.govd-nb.info

These computational approaches allow for the rational design of new derivatives with enhanced binding affinities and selectivity for specific biological targets. By understanding the key interactions at the molecular level, modifications can be made to the this compound scaffold to optimize its pharmacological profile.

Table 1: Exemplary Binding Affinities of Benzimidazole Derivatives with Protein Targets from Molecular Docking Studies